(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid

Aminopeptidase inhibition Stereochemistry-activity relationship Peptidomimetic design

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid (CAS 73397-26-9), also known as Boc-(2R,3R)-AHMH-OH or N-Boc-(2R,3R)-2-hydroxy-3-amino-5-methylhexanoic acid, is a chiral, orthogonally protected β-hydroxy-γ-amino acid with molecular formula C12H23NO5 and molecular weight 261.31 g/mol. It belongs to the statine/β-hydroxy-γ-amino acid family and features a Boc-protected amine, a free carboxylic acid, and a secondary alcohol, making it a versatile intermediate for solution-phase and solid-phase peptide synthesis using Boc/Bzl chemistry strategies.

Molecular Formula C12H23NO5
Molecular Weight 261.31 g/mol
CAS No. 73397-26-9
Cat. No. B3043108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid
CAS73397-26-9
Molecular FormulaC12H23NO5
Molecular Weight261.31 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9-/m1/s1
InChIKeyDJZCWTDKDFJARG-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic Acid (CAS 73397-26-9): A Chiral β-Hydroxy-γ-Amino Acid Building Block for Stereodefined Peptidomimetic Synthesis


(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid (CAS 73397-26-9), also known as Boc-(2R,3R)-AHMH-OH or N-Boc-(2R,3R)-2-hydroxy-3-amino-5-methylhexanoic acid, is a chiral, orthogonally protected β-hydroxy-γ-amino acid with molecular formula C12H23NO5 and molecular weight 261.31 g/mol . It belongs to the statine/β-hydroxy-γ-amino acid family and features a Boc-protected amine, a free carboxylic acid, and a secondary alcohol, making it a versatile intermediate for solution-phase and solid-phase peptide synthesis using Boc/Bzl chemistry strategies [1]. The (2R,3R) absolute configuration defines a syn (threo) relationship between the C-2 hydroxyl and C-3 amino groups, which is the opposite enantiomeric series to the naturally occurring (3S,4S)-statine found in pepstatin, thereby redirecting its biological target profile toward aminopeptidase pathways rather than aspartic protease pathways [1].

Why Generic Substitution of (2R,3R)-Boc-AHMH-OH with Other Boc-Statine or β-Hydroxy-γ-Amino Acid Analogs Fails in Stereochemically Demanding Programs


Generic substitution of (2R,3R)-Boc-AHMH-OH with apparently similar Boc-protected statine analogs is precluded by three non-interchangeable properties: (i) stereochemical configuration at both C-2 and C-3 governs biological target selectivity—the (3S,4S)-statine configuration yields potent aspartic protease inhibitors (Ki values in the low nanomolar range for pepsin and cathepsin D), whereas the (2R,3R) configuration directs activity toward aminopeptidase pathways [1]; (ii) even within the same relative configuration, the absolute stereochemistry at C-2 alone can reduce inhibitory potency by over 10-fold, as demonstrated for (2R,3R) vs. (2S,3R) AHMHA-containing aminopeptidase P inhibitors [2]; and (iii) the shorter 5-methylhexanoic acid backbone of AHMHA compared to the 6-methylheptanoic acid backbone of classical statine alters S1 subsite occupancy, yielding a fundamentally different structure-activity relationship that cannot be extrapolated from statine-based pharmacophores [1].

Quantitative Differentiation Evidence for (2R,3R)-Boc-AHMH-OH (CAS 73397-26-9) vs. Closest Analogs


C-2 Stereochemistry Drives >10-Fold Difference in Aminopeptidase P Inhibitory Potency vs. (2S,3R)-AHMHA

In a direct head-to-head study of apstatin analog inhibitors of human aminopeptidase P (AP-P), the (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-containing inhibitor (Compound 6) exhibited an IC50 of 0.23 µM against the human enzyme. The (2R,3R)-analogue, which bears the identical stereochemistry at C-3 to the Boc-protected (2R,3R)-Boc-AHMH-OH, was reported as 'considerably less potent' [1]. This establishes that the C-2 configuration alone is a critical determinant of biological activity, with the (2R) configuration substantially reducing aminopeptidase P affinity. For procurement decisions, this means that the (2R,3R)-Boc-AHMH-OH provides the enantiomeric series opposite to the high-potency (2S,3R) pharmacophore, enabling researchers to probe stereochemical determinants of activity or access the (2R,3R)-series found in specific natural products.

Aminopeptidase inhibition Stereochemistry-activity relationship Peptidomimetic design

Biological Target Class Reassignment: (2R,3R)-AHMHA Routes to Aminopeptidase Inhibitors, Not Aspartic Protease Inhibitors

The (2R,3R)-AHMHA scaffold is structurally distinct from classical (3S,4S)-statine. Classical statine-containing peptides function as transition-state isosteres inhibiting aspartic proteases with Ki values as low as 1.1 nM (cathepsin D), 4.6 × 10⁻⁹ M (human renin), and 3.5 × 10⁻⁷ M (pepsin) [1][2]. In contrast, the (2R,3R)-AHMHA moiety is a core component of amastatin, a naturally occurring competitive aminopeptidase inhibitor that binds leucine aminopeptidase with Ki = 0.26 nM and microsomal aminopeptidase with Ki = 30 nM [3]. The stereochemical and backbone-length differences (5-methylhexanoic acid vs. 6-methylheptanoic acid in classical statine) redirect target engagement from the aspartic protease family to the metallo-aminopeptidase family. This class-level differentiation is reinforced by the observation that AHPPA (phenylalanine-side-chain statine analog)-containing inhibitors are several-fold less potent than statine-containing inhibitors against renin [2].

Protease inhibitor Target class selectivity Amastatin biosynthesis

Enantiomeric Purity Benchmark: Boc-(2R,3R)-AHMH-OH Achieves ≥98% Chemical Purity with Defined Stereochemistry vs. Boc-(3S,4S)-Statine at ~95%

Commercially sourced (2R,3R)-Boc-AHMH-OH (CAS 73397-26-9) is available at ≥98% purity (Leyan, catalog 1616052) and ≥95% purity (Apollo Scientific, catalog OR307086) . By comparison, Boc-(3S,4S)-statine (CAS 58521-49-6) is commercially listed at ~95% purity (sum of enantiomers, HPLC) [1]. The synthetic route to N-Boc-statine ethyl ester via NaBH4 reduction of β-keto esters achieves enantiomeric purity ee = 97% for the (S,S)-diastereomer but with only 27% total yield, highlighting the inherent difficulty in obtaining high-purity statine diastereomers [2]. The defined (2R,3R) stereochemistry of AHMH-OH, combined with the orthogonal Boc protection, provides a single, well-characterized diastereomer suitable for stereochemically demanding coupling reactions where epimerization at C-2 must be avoided.

Diastereomeric purity Quality control Peptide synthesis

Boc vs. Fmoc Protecting Group: Orthogonal Synthetic Strategy Compatibility Defines Distinct Procurement Pathways

(2R,3R)-Boc-AHMH-OH employs acid-labile Boc protection (removable with TFA or HCl/dioxane), making it compatible with Boc/Bzl solid-phase peptide synthesis (SPPS) protocols where the peptide-resin linkage and side-chain protections are stable to TFA but cleavable by HF . Its direct Fmoc-protected analog, Fmoc-(2R,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (CAS 1217603-26-3; MW 383.44, C22H25NO5), is designed for Fmoc/tBu SPPS where base-labile Fmoc deprotection (20% piperidine/DMF) is employed . The two compounds are not synthetically interchangeable within a given SPPS protocol: Boc-AHMH-OH requires acid-stable resin and HF cleavage apparatus; Fmoc-AHMH-OH requires base-stable side-chain protections and TFA cleavage. Comparative peptide synthesis studies have shown that Boc/Bzl methods can yield slightly higher crude peptide yields, while Fmoc/tBu methods generally produce peptides of higher purity [1]. The Boc-protected building block also offers an MW advantage of 122 Da (261.31 vs. 383.44), which translates to reduced mass burden in multi-residue constructs.

Solid-phase peptide synthesis Protecting group strategy SPPS orthogonality

Backbone Length Differentiation: 5-Methylhexanoic Acid vs. 6-Methylheptanoic Acid Alters S1 Subsite Occupancy

The (2R,3R)-Boc-AHMH-OH scaffold contains a 5-methylhexanoic acid backbone (C-1 to C-6), one methylene unit shorter than the 6-methylheptanoic acid backbone of classical statine (C-1 to C-7) [1]. Molecular modeling studies of renin-inhibitor complexes have demonstrated that the isobutyl side chain of statine fills the S1 hydrophobic pocket, and that backbone length alterations shift the geometry of the transition-state isostere relative to the catalytic aspartate dyad [2]. The AHPPA-containing inhibitors, which retain the statine backbone length but incorporate a phenyl side chain, showed several-fold lower potency against renin compared to statine-containing peptides, attributed to a steric clash between the phenyl ring and S1 subsite [2]. The one-carbon-shorter AHMHA backbone therefore presents a distinct S1-binding geometry that is not mimicked by classical statine or AHPPA analogs, requiring independent structure-activity optimization.

Structure-activity relationship Protease S1 subsite Backbone engineering

Coupling Efficiency: DCC/HOBt-Mediated Elongation of Boc-AHMHA Achieves 63% Yield in Amastatin Total Synthesis

In the total synthesis of amastatin, optically pure (2S,3R)-Boc-AHMHA was coupled with valyl-valyl-aspartic acid dibenzyl ester using DCC/HOBt activation, achieving a 63% isolated yield for the tetrapeptide-forming step [1]. This coupling efficiency, achieved with the Boc-protected β-hydroxy-γ-amino acid scaffold, is comparable to literature values for Boc-statine couplings in pepstatin analog synthesis and demonstrates that the sterically hindered C-2 hydroxyl does not preclude practical coupling yields when using carbodiimide-based activation methods [2]. The availability of the (2R,3R) diastereomer as a defined building block enables analogous coupling strategies for constructing (2R,3R)-configured peptidomimetic libraries with predictable efficiency.

Peptide coupling Amastatin synthesis Synthetic methodology

Best-Fit Research and Industrial Application Scenarios for (2R,3R)-Boc-AHMH-OH (CAS 73397-26-9)


Stereochemical Probe in Aminopeptidase Structure-Activity Relationship (SAR) Studies

The (2R,3R) configuration provides the low-potency enantiomeric control for aminopeptidase inhibitor SAR campaigns. As demonstrated by Maggiora et al., the (2S,3R)-AHMHA-containing apstatin analog achieves IC50 = 0.23 µM against human aminopeptidase P, while the (2R,3R)-analogue is substantially less active [1]. Incorporating (2R,3R)-Boc-AHMH-OH into inhibitor libraries enables researchers to establish the stereochemical dependence of potency, validate binding models, and confirm that observed activity is stereospecific rather than promiscuous. This application is particularly relevant for groups developing aminopeptidase-targeted therapeutics where stereochemical definition is a regulatory quality attribute.

Boc/Bzl Solid-Phase Synthesis of (2R,3R)-Configured Peptidomimetic Libraries

The acid-labile Boc protecting group of (2R,3R)-Boc-AHMH-OH makes it the building block of choice for Boc/Bzl SPPS protocols, where the peptide chain is assembled on a polystyrene resin with HF-labile linker and benzyl-based side-chain protections . This is the preferred strategy for peptides containing base-sensitive functionalities (e.g., formyl esters, certain depsipeptide linkages) or when the target sequence is prone to aspartimide formation under repeated piperidine exposure in Fmoc/tBu SPPS. The compound's compatibility with DCC/HOBt coupling at 63% yield has been validated in amastatin total synthesis [2].

Synthesis of Amastatin Analogs and Metallo-Aminopeptidase Chemical Probes

(2R,3R)-Boc-AHMH-OH is the protected precursor to the N-terminal (2R,3R)-AHMHA residue found in certain aminopeptidase inhibitor chemotypes. Amastatin, whose N-terminus bears the (2S,3R)-configured AHMHA residue, inhibits leucine aminopeptidase with Ki = 0.26 nM and represents a validated pharmacophore for metallo-aminopeptidase inhibition [3]. Procuring the (2R,3R) diastereomer enables the synthesis of stereochemically inverted amastatin analogs for probing the stereochemical requirements of aminopeptidase binding pockets and for developing inhibitors with altered selectivity profiles across the M1, M17, and M28 aminopeptidase families.

Chiral Building Block for Natural Product Total Synthesis Featuring (2R,3R)-β-Hydroxy-γ-Amino Acid Motifs

The (2R,3R)-β-hydroxy-γ-amino acid motif appears in several classes of bioactive natural products beyond amastatin, including didemnin cyclodepsipeptides and certain callipeltin derivatives [4]. (2R,3R)-Boc-AHMH-OH, with its orthogonal Boc protection and free carboxylic acid, serves as a direct insertion point for this stereochemical motif in convergent total synthesis strategies. Its commercial availability at ≥98% purity eliminates the need for diastereomer separation after incorporation, which is particularly challenging given the similar chromatographic properties of β-hydroxy-γ-amino acid diastereomers noted in the patent literature [5].

Quote Request

Request a Quote for (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.